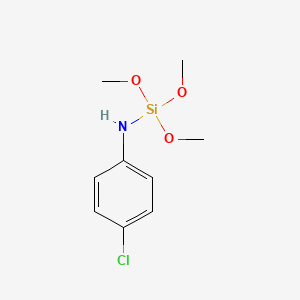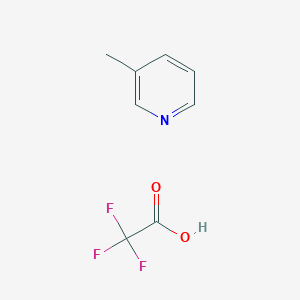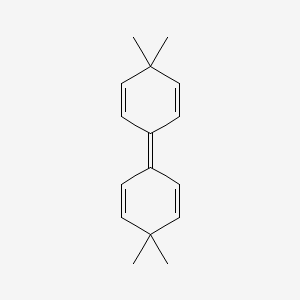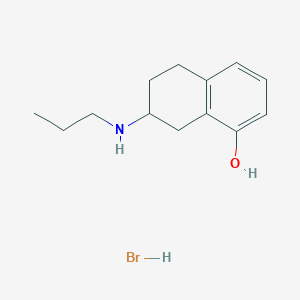
7-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a propylamino group attached to a tetrahydronaphthalenol backbone. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide typically involves the following steps:
Starting Material: The synthesis begins with a suitable naphthalene derivative.
Amine Introduction: The propylamino group is introduced through a nucleophilic substitution reaction, often using propylamine as the nucleophile.
Reduction: The naphthalene ring is partially reduced to form the tetrahydronaphthalenol structure.
Salt Formation: The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The process is optimized for yield and purity, often involving:
Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Purification Techniques: Such as recrystallization and chromatography to achieve high purity.
Analyse Des Réactions Chimiques
Types of Reactions
7-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Further reduction can lead to fully saturated naphthalene derivatives.
Substitution: The propylamino group can participate in substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including alkyl halides and acyl chlorides.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Fully saturated naphthalene derivatives.
Substitution Products: Various substituted naphthalenes depending on the reagents used.
Applications De Recherche Scientifique
7-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 7-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission, potentially affecting neurological functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-(Propylamino)-5,6,7,8-tetrahydronaphthalen-2-ol: A positional isomer with similar properties but different biological activity.
8-Amino-7-ethyltheophylline: Another compound with a similar structure but different functional groups.
Uniqueness
7-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its hydrobromide salt form enhances its solubility and stability, making it particularly useful in various applications.
Propriétés
Numéro CAS |
81185-33-3 |
|---|---|
Formule moléculaire |
C13H20BrNO |
Poids moléculaire |
286.21 g/mol |
Nom IUPAC |
7-(propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide |
InChI |
InChI=1S/C13H19NO.BrH/c1-2-8-14-11-7-6-10-4-3-5-13(15)12(10)9-11;/h3-5,11,14-15H,2,6-9H2,1H3;1H |
Clé InChI |
NMDKIVHZKLVPLQ-UHFFFAOYSA-N |
SMILES canonique |
CCCNC1CCC2=C(C1)C(=CC=C2)O.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Methylphenyl)sulfanyl]pyridine](/img/structure/B14419518.png)
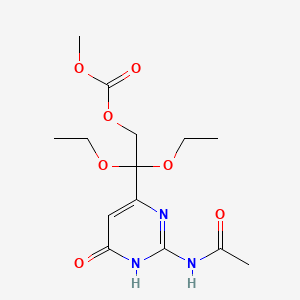
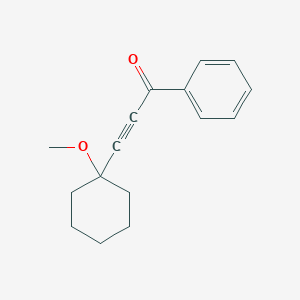
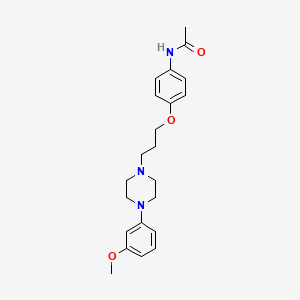
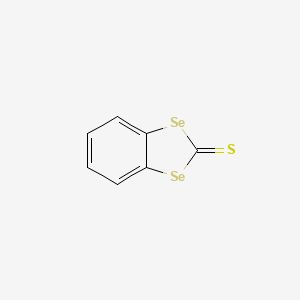

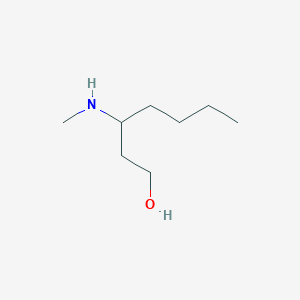
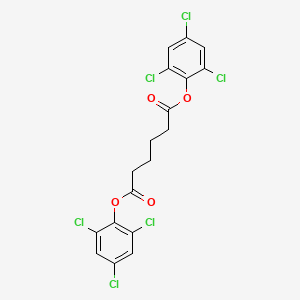
![5-([1,1'-Biphenyl]-4-yl)-2-(3-bromophenyl)-1,3-oxazole](/img/structure/B14419566.png)
